10-acetyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
10-acetyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes an acetyl group, a chlorophenyl group, and a dimethyl group attached to a tetrahydrobenzo[b][1,4]benzodiazepine core.
Properties
Molecular Formula |
C23H23ClN2O2 |
|---|---|
Molecular Weight |
394.9g/mol |
IUPAC Name |
5-acetyl-6-(4-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H23ClN2O2/c1-14(27)26-19-7-5-4-6-17(19)25-18-12-23(2,3)13-20(28)21(18)22(26)15-8-10-16(24)11-9-15/h4-11,22,25H,12-13H2,1-3H3 |
InChI Key |
IXNQOUFNDHVYJK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 4-chlorobenzaldehyde with acetylacetone to form an intermediate chalcone This intermediate then undergoes cyclization with o-phenylenediamine under acidic conditions to form the benzodiazepine core
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated reactors and precise temperature control ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
10-acetyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, while nucleophilic substitution can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
10-acetyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and its interactions with various receptors in the brain.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 10-acetyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This action is similar to other benzodiazepines, which are known to modulate the GABAergic system.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Uniqueness
10-acetyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural modifications, which may result in distinct pharmacological properties compared to other benzodiazepines. The presence of the acetyl and dimethyl groups can influence its binding affinity and selectivity for different receptor subtypes, potentially leading to unique therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
